molecular formula C10H10N2O2S B2565606 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1094366-38-7

5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B2565606
CAS RN: 1094366-38-7
M. Wt: 222.26
InChI Key: MWIJIUYGQXPJFC-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. These substituents can affect the compound’s solubility, stability, and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the presence of different substituents on the oxadiazole ring. These substituents can affect properties such as melting point, boiling point, solubility, and more.

Scientific Research Applications

Corrosion Inhibition

One significant application of 1,3,4-oxadiazole derivatives, including compounds similar to "5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol", is in the field of corrosion inhibition. These compounds have shown promising results in protecting mild steel in corrosive environments, such as sulfuric acid solutions. The studies involve evaluating the effectiveness of these inhibitors through various methods including gravimetric, electrochemical, SEM, and computational analyses. The findings suggest that these derivatives form a protective layer on the steel surface, indicating potential applications in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antioxidant Activities

Another area of research involves evaluating the antimicrobial and antioxidant properties of oxadiazole derivatives. These compounds have been tested against various pathogens, including bacteria and fungi, showing potent antimicrobial effects. Additionally, their antioxidant capabilities have been assessed, indicating potential applications in the development of new antimicrobial and antioxidant agents. Some derivatives have demonstrated significant effects in inhibiting bacterial growth and displaying potent antioxidant properties, suggesting their usefulness in treating infections and preventing oxidative stress-related damage (Xie et al., 2017).

Cancer Research

In the field of cancer research, 1,3,4-oxadiazole derivatives have been explored for their potential anticancer activities. Computational and pharmacological evaluations have been conducted to assess their toxicity and tumor inhibition capabilities. Some studies have shown that these compounds exhibit binding and moderate inhibitory effects against specific cancer targets, highlighting their potential as novel anticancer agents. The research includes docking studies against targets like epidermal growth factor receptor (EGFR) and tubulin, followed by investigations of their toxicity, tumour inhibition, and free radical scavenging potentials (Faheem, 2018).

Environmental Applications

Oxadiazole derivatives are also being studied for their environmental applications, particularly in the synthesis of novel quaternary ammonium salts with potential antimicrobial effects useful in agriculture or clinical settings. These compounds have shown potent antimicrobial effects against common pathogens and relatively low cytotoxicity against human cell lines, suggesting their application as novel antimicrobial agents for environmental and agricultural use (Xie et al., 2017).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can vary widely depending on their structure and the target they interact with. For example, some 1,3,4-oxadiazole derivatives have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazole derivatives can vary widely depending on their specific structure. Some may be harmful if swallowed or may cause skin or eye irritation .

Future Directions

The 1,3,4-oxadiazole scaffold is a promising area of research in medicinal chemistry due to its wide range of biological activities. Future research may focus on designing and synthesizing new 1,3,4-oxadiazole derivatives with improved potency, selectivity, and safety profiles .

properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-13-8-5-3-2-4-7(8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIJIUYGQXPJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol

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